molecular formula C5H13N3OS B2863926 Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone CAS No. 2007045-04-5

Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone

Cat. No.: B2863926
CAS No.: 2007045-04-5
M. Wt: 163.24
InChI Key: FJQROXXTGNJGPM-UHFFFAOYSA-N
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Description

Imino(methyl)(piperazin-1-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur-centered tetrahedral core bonded to an imino group, a methyl group, and a piperazin-1-yl substituent.

Properties

IUPAC Name

imino-methyl-oxo-piperazin-1-yl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3OS/c1-10(6,9)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQROXXTGNJGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

4-Methylphenyl Substituent ()

  • Synthetic Accessibility : Higher purity (98%) suggests optimized synthesis or stability compared to other analogs.

Oxan-4-yl Substituent ()

  • Structure : Oxygen-containing tetrahydropyran introduces ether functionality, reducing basicity and altering solubility profiles (e.g., increased hydrophilicity compared to aryl groups).
  • Molecular Weight : Matches the 4-methylphenyl analog (163.24 g/mol), but lower purity (95%) may reflect challenges in purification or stability.

1-Methylimidazol-2-yl Substituent ()

  • Molecular Weight : Higher (173.24 g/mol) due to the ethyl group and imidazole ring, which may influence pharmacokinetic properties.

Key Comparative Insights

Solubility :

  • Piperazine (target compound) and imidazole substituents likely confer greater solubility in acidic media due to protonatable nitrogen atoms.
  • Oxan-4-yl and 4-methylphenyl groups may reduce solubility in polar solvents.

Synthetic Yield and Purity :

  • The 4-methylphenyl analog achieves 98% purity , outperforming oxan-4-yl (95%) , possibly due to fewer steric or electronic challenges during synthesis.

Biological Relevance :

  • Imidazole-containing analogs (e.g., ) may exhibit enhanced interactions with enzymatic targets, whereas piperazine derivatives could modulate CNS activity due to blood-brain barrier permeability.

Research Findings and Limitations

  • Data Gaps : Biological activity, melting points, and logP values are absent in the provided sources, limiting a comprehensive pharmacological comparison.
  • Purity Trends : Higher purity in aryl-substituted analogs (e.g., ) suggests synthetic advantages over heterocyclic variants.

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